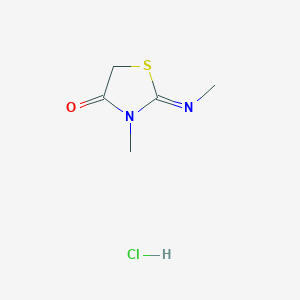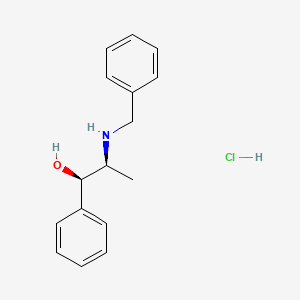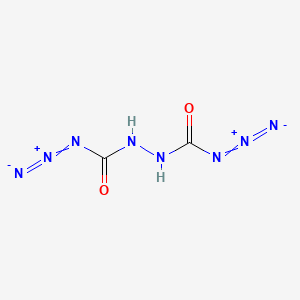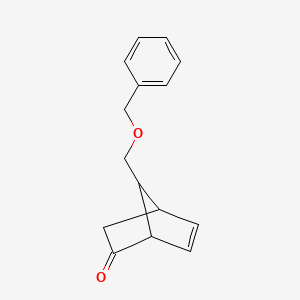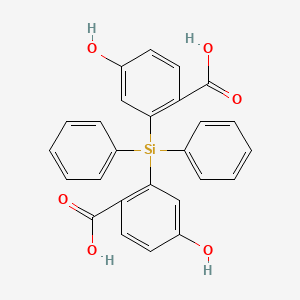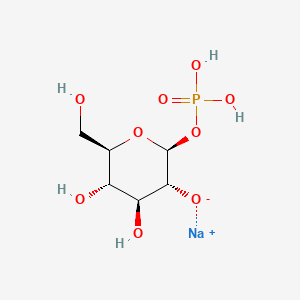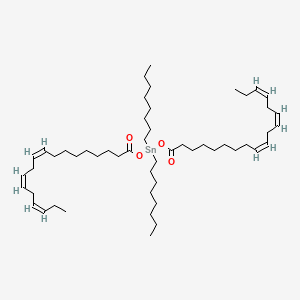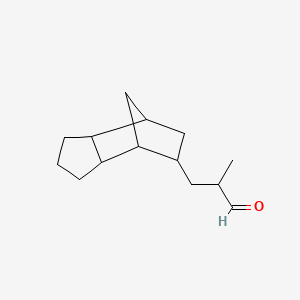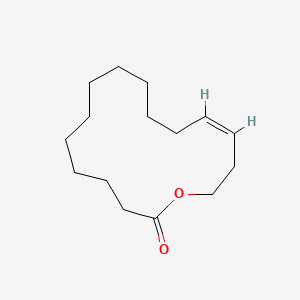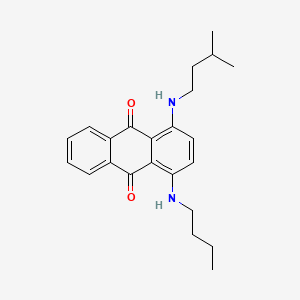![molecular formula C31H15NO2 B12685145 Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione CAS No. 54401-87-5](/img/structure/B12685145.png)
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione is a complex organic compound with the molecular formula C31H15NO2 It is known for its unique structure, which combines elements of anthracene, naphthalene, and acridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of DNA intercalation and enzyme inhibition.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and disrupt cellular processes.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of various enzymes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Acridine: A nitrogen-containing heterocyclic compound with three fused rings.
Uniqueness
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione is unique due to its complex structure, which combines elements of anthracene, naphthalene, and acridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
54401-87-5 |
|---|---|
Fórmula molecular |
C31H15NO2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
18-azaoctacyclo[17.11.1.14,12.02,17.05,10.023,31.025,30.016,32]dotriaconta-1,3,5,7,9,12,14,16(32),17,19,21,23(31),25,27,29-pentadecaene-11,24-dione |
InChI |
InChI=1S/C31H15NO2/c33-30-18-9-3-1-7-16(18)23-15-24-27-17-8-2-4-10-19(17)31(34)22-13-6-14-25(28(22)27)32-29(24)20-11-5-12-21(30)26(20)23/h1-15H |
Clave InChI |
QGCBXDYRQDABNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C5C6=CC=CC=C6C(=O)C7=C5C(=CC=C7)N=C4C8=C3C(=CC=C8)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


